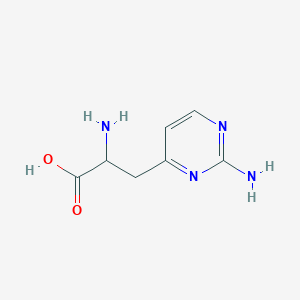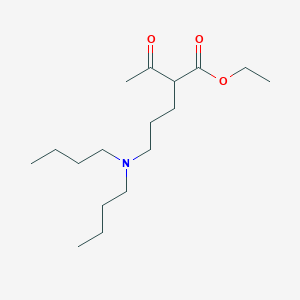
Ethyl 2-acetyl-5-(dibutylamino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-5-(dibutylamino)pentanoate is an organic compound with the molecular formula C17H33NO3. It is characterized by the presence of an ester functional group, a ketone group, and a tertiary amine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-5-(dibutylamino)pentanoate typically involves the esterification of 2-acetyl-5-(dibutylamino)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-5-(dibutylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tertiary amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-5-(dibutylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetyl-5-(dibutylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester and ketone groups can participate in various biochemical reactions, while the tertiary amine can interact with receptors and enzymes. These interactions can lead to changes in cellular processes and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-acetyl-5-(dimethylamino)pentanoate
- Ethyl 2-acetyl-5-(diethylamino)pentanoate
- Ethyl 2-acetyl-5-(dipropylamino)pentanoate
Uniqueness
Ethyl 2-acetyl-5-(dibutylamino)pentanoate is unique due to its specific combination of functional groups and the presence of the dibutylamino moiety.
Propiedades
Número CAS |
6344-40-7 |
|---|---|
Fórmula molecular |
C17H33NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-5-(dibutylamino)pentanoate |
InChI |
InChI=1S/C17H33NO3/c1-5-8-12-18(13-9-6-2)14-10-11-16(15(4)19)17(20)21-7-3/h16H,5-14H2,1-4H3 |
Clave InChI |
SHSDJEPNRYJHJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCC(C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)
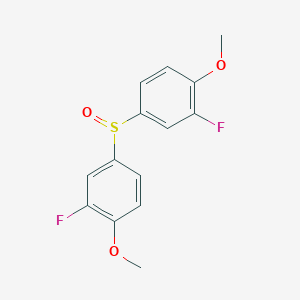
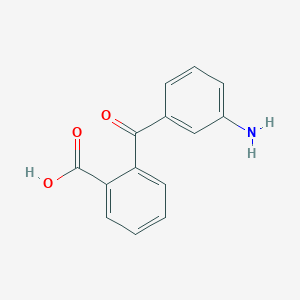
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
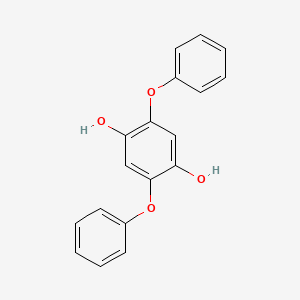
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)

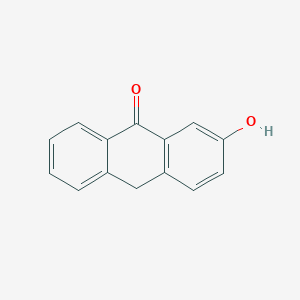
![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)
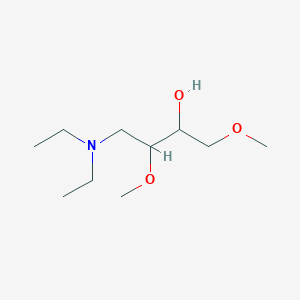
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
